molecular formula C17H19N5O4S2 B2987500 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide CAS No. 869074-54-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide

Cat. No.: B2987500
CAS No.: 869074-54-4
M. Wt: 421.49
InChI Key: YAYCNHIPRYUGGV-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thiadiazolo-triazine core linked to a sulfanylacetamide group and a 3,4-dimethoxyphenylethyl substituent. This structure combines electron-rich aromatic moieties with a rigid heterocyclic scaffold, making it a candidate for pharmacological exploration, particularly in antimicrobial or enzyme-targeted applications . The compound’s design reflects strategic modifications of analogous structures to optimize bioactivity and physicochemical properties.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S2/c1-10-15(24)22-16(20-19-10)28-17(21-22)27-9-14(23)18-7-6-11-4-5-12(25-2)13(8-11)26-3/h4-5,8H,6-7,9H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYCNHIPRYUGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, as well as its mechanism of action based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Aromatic rings : The presence of a 3,4-dimethoxyphenyl group enhances lipophilicity and potential interactions with biological targets.
  • Thiadiazole and triazine moieties : These heterocycles are known for their diverse biological activities and may contribute to the compound's pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds in the same chemical class. For instance:

  • Antibacterial Studies : Compounds with similar structures demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin .
    Bacterial StrainMIC (mg/mL)
    Escherichia coli0.015
    Staphylococcus aureus0.008
    Enterobacter cloacae0.004

These findings suggest that modifications in the structure could enhance antibacterial efficacy.

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. Research has indicated that similar thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Case Studies

Several case studies have been conducted on related compounds that provide insights into the biological activity of this compound.

  • Study on Thiadiazole Derivatives : A study reported that thiadiazole derivatives showed a dose-dependent increase in anticancer activity against human breast cancer cells (MCF-7), with IC50 values significantly lower than those of conventional chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation evaluated a series of similar compounds against a panel of bacterial strains and found that modifications in the sulfur-containing moiety significantly enhanced antibacterial potency against resistant strains .

Comparison with Similar Compounds

Table 1: Core Structure Impact on Properties

Core Structure Example Compound Key Features Bioactivity (if reported)
Thiadiazolo-triazine Target Compound Rigid, sulfur-rich, planar Not reported in evidence
1,2,3-Triazole Compound 17 (CAS N/A) Flexible, nitrogen-rich MIC: 32 µg/mL (E. coli)
Quinazolinone 763114-31-4 Benzopyrimidine, H-bond acceptor Not reported

Aromatic Substituents

The 3,4-dimethoxyphenylethyl group is a critical structural determinant:

  • Substituent size : The ethyl linker in the target compound extends the aromatic moiety away from the core, unlike shorter linkages in 17 and 18 (), which may reduce steric hindrance during target binding.

Table 2: Substituent Effects on Physical Properties

Substituent Example Compound Melting Point (°C) 1H NMR δ (Key Signals)
3,4-Dimethoxyphenylethyl Target Compound Not reported Not available in evidence
3-Methoxyphenyl 869073-93-8 Not reported Similar to 17 /18
2-Methoxyphenyl Compound 17 99–100 δ 7.98 (aromatic H), 3.85 (OCH3)
4-Methoxyphenyl Compound 18 130–131 δ 7.85 (triazole H), 3.80 (OCH3)

Sulfanylacetamide Moiety

The –S–CH2–C(=O)–NH– group is conserved across several analogs:

  • Role in bioactivity : In triazole derivatives (), this moiety likely participates in hydrogen bonding with bacterial targets. The sulfur atom may enhance oxidative stability compared to oxygen-based linkages.
  • Metabolic considerations : Thioether bonds (C–S) in the target compound and analogs (e.g., ) are less prone to hydrolysis than ester groups, improving metabolic stability .

Spectroscopic and Analytical Comparisons

  • NMR profiling : Compounds with similar substituents (e.g., 17 and 18 ) show distinct aromatic proton shifts depending on methoxy position (δ 7.98 for 2-methoxy vs. δ 7.85 for 4-methoxy) .
  • MS/MS dereplication : Molecular networking () could differentiate the target compound from analogs using cosine scores for fragmentation patterns .

Research Findings and Implications

  • Synthetic versatility : Modular synthesis routes () enable rapid diversification of the core and substituents .
  • Analytical challenges : Dereplication via MS/MS () and NMR () is critical for distinguishing closely related analogs in complex mixtures .

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